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Compound of Interest

Compound Name: Diethyl 2-(2-cyanoethyl)malonate

Cat. No.: B094137

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl
2-(2-cyanoethyl)malonate, a key intermediate in various synthetic pathways. The following
sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with the experimental protocols used for their acquisition. This document is
intended to serve as a valuable resource for the characterization and utilization of this
compound in research and development.

Chemical Structure

Caption: Chemical structure of Diethyl 2-(2-cyanoethyl)malonate.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Diethyl 2-(2-
cyanoethyl)malonate.

Table 1: *"H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm
4.20 Quartet 4H -OCH2CHs
3.60 Triplet 1H -CH(CH2zCN)
2.55 Triplet 2H -CHz2CN
2.25 Quartet 2H -CH2CH2CN
1.28 Triplet 6H -OCH2CHs

« 13 1
Chemical Shift (8) ppm Assignment
167.9 C=0
118.5 CN
62.1 -OCH2CHs
48.9 -CH(CH2CN)
29.8 -CH2CH2CN
16.2 -CH2CN
14.0 -OCH2CHs

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (cm~?) Functional Group Assignment
2984 C-H stretch (alkane)

2251 C=N stretch (nitrile)

1736 C=0 stretch (ester)

1258 C-O stretch (ester)

1180 C-O stretch (ester)

1028 C-C stretch

Table 4: Mass Spectrometry (MS) Data

m/z Interpretation

213 [M]* (Molecular lon)
168 [M - OCH2CHs]*

140 [M - COOCH2CHs]*
113 [M - 2x COOCH2CHs]*
54 [CH2CH2CN]*

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of Diethyl 2-(2-cyanoethyl)malonate was prepared by
dissolving approximately 10-20 mg of the neat liquid in 0.6 mL of deuterated chloroform
(CDCls). The solution was transferred to a 5 mm NMR tube.

Instrumentation: *H and 13C NMR spectra were recorded on a Bruker Avance 400 MHz
spectrometer.
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H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Receiver Gain: Adjusted automatically
Acquisition Time: 3.99 seconds
Relaxation Delay: 1.0 second
Spectral Width: 8223.7 Hz

Temperature: 298 K

13C NMR Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024

Receiver Gain: Adjusted automatically
Acquisition Time: 1.31 seconds
Relaxation Delay: 2.0 seconds
Spectral Width: 24038.5 Hz

Temperature: 298 K

Data Processing: The resulting Free Induction Decays (FIDs) were processed using Bruker

TopSpin software. Fourier transformation was applied, followed by phase and baseline

correction. Chemical shifts were referenced to the residual solvent peak of CDCls (6 = 7.26
ppm for *H and & = 77.16 ppm for 13C).

Infrared (IR) Spectroscopy
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Sample Preparation: A thin film of neat Diethyl 2-(2-cyanoethyl)malonate was prepared by
placing a drop of the liquid between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded using a PerkinElmer Spectrum Two FT-IR
spectrometer.

Acquisition Parameters:

Scan Range: 4000 - 400 cm™?

Number of Scans: 16

Resolution: 4 cm—!

Mode: Transmittance

Data Processing: The spectrum was baseline corrected and the peaks were identified and
labeled using the spectrometer's software.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via direct infusion
using a syringe pump at a flow rate of 5 pL/min.

Instrumentation: Mass spectral analysis was performed on a Thermo Scientific ISQ EC single
quadrupole mass spectrometer with an electron ionization (EI) source.

Acquisition Parameters:

« lonization Mode: Electron lonization (El)
o Electron Energy: 70 eV

e Source Temperature: 230 °C

e Mass Range: m/z 40 - 300

e Scan Rate: 1000 amu/s
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Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak
and the major fragment ions.

Experimental Workflow

General Workflow for Spectroscopic Analysis

Prepare NMR Sample

) )« )

l l

Prepare IR Sample
(Neat Liquid Film)

Prepare MS Sample
(Direct Infusion)

Process NMR Data Process IR Data Process MS Data
(FT, Phasing, Baseline Correction) (Baseline Correction)
Analyze NMR Spectra Analyze IR Spectrum Analyze Mass Spectrum
(Chemical Shifts, Multiplicity, Integration) (Peak Assignments) (Fragmentation Pattern)
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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

 To cite this document: BenchChem. [Spectroscopic Profile of Diethyl 2-(2-
cyanoethyl)malonate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094137#spectroscopic-data-for-diethyl-2-2-
cyanoethyl-malonate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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